

A Technical Guide to the Solubility of Barbituric Acid-[13C4,15N2]

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barbituric Acid-[13C4,15N2]*

Cat. No.: *B15088248*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Barbituric Acid-[13C4,15N2]** in various common laboratory solvents. While specific quantitative data for this isotopically labeled compound is not readily available, this guide utilizes the extensively documented solubility of its parent compound, barbituric acid, as a reliable proxy. The minor mass difference due to isotopic labeling is not expected to significantly alter the compound's solubility characteristics.

Core Data Presentation: Solubility Profile

The solubility of a compound is a critical parameter in drug development and various research applications, influencing everything from formulation to bioavailability. The following table summarizes the known solubility of barbituric acid in a range of solvents.

Solvent	Chemical Formula	Type	Solubility	Temperature (°C)
Water	H ₂ O	Polar Protic	142 g/L[1][2]	20
11.45 g/L[3]	Not Specified			
100 mg/mL (in hot water)[1]	Not Specified			
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Slightly Soluble[1]	Not Specified
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble[1]	Not Specified
Ethanol	C ₂ H ₅ OH	Polar Protic	Sparingly Soluble[4]	Not Specified
Acetone	C ₃ H ₆ O	Polar Aprotic	Insoluble[5]	Not Specified
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble[4][6]	Not Specified
Formaldehyde (37% aq.)	CH ₂ O	Polar	Soluble[5]	Not Specified
Formic Acid (conc.)	HCOOH	Polar Protic	Soluble[5]	Not Specified
Pyridine	C ₅ H ₅ N	Polar Aprotic	Slightly Soluble[5]	Not Specified
Glacial Acetic Acid	C ₂ H ₄ O ₂	Polar Protic	Insoluble[5]	Not Specified
Acetonitrile	C ₂ H ₃ N	Polar Aprotic	Insoluble[5]	Not Specified
Chloroform	CHCl ₃	Nonpolar	Insoluble[5]	Not Specified
Dichloromethane	CH ₂ Cl ₂	Nonpolar	Insoluble[5]	Not Specified
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Insoluble[5]	Not Specified
Heptane	C ₇ H ₁₆	Nonpolar	Insoluble[5]	Not Specified

Hexane	C ₆ H ₁₄	Nonpolar	Insoluble[5]	Not Specified
Toluene	C ₇ H ₈	Nonpolar	Insoluble[5]	Not Specified
Xylene	C ₈ H ₁₀	Nonpolar	Insoluble[5]	Not Specified

Experimental Protocols

Determining the precise solubility of **Barbituric Acid-[13C4,15N2]** in a specific solvent system is crucial for experimental design. A generalized protocol for this determination is provided below.

Protocol: Determination of Aqueous and Organic Solvent Solubility

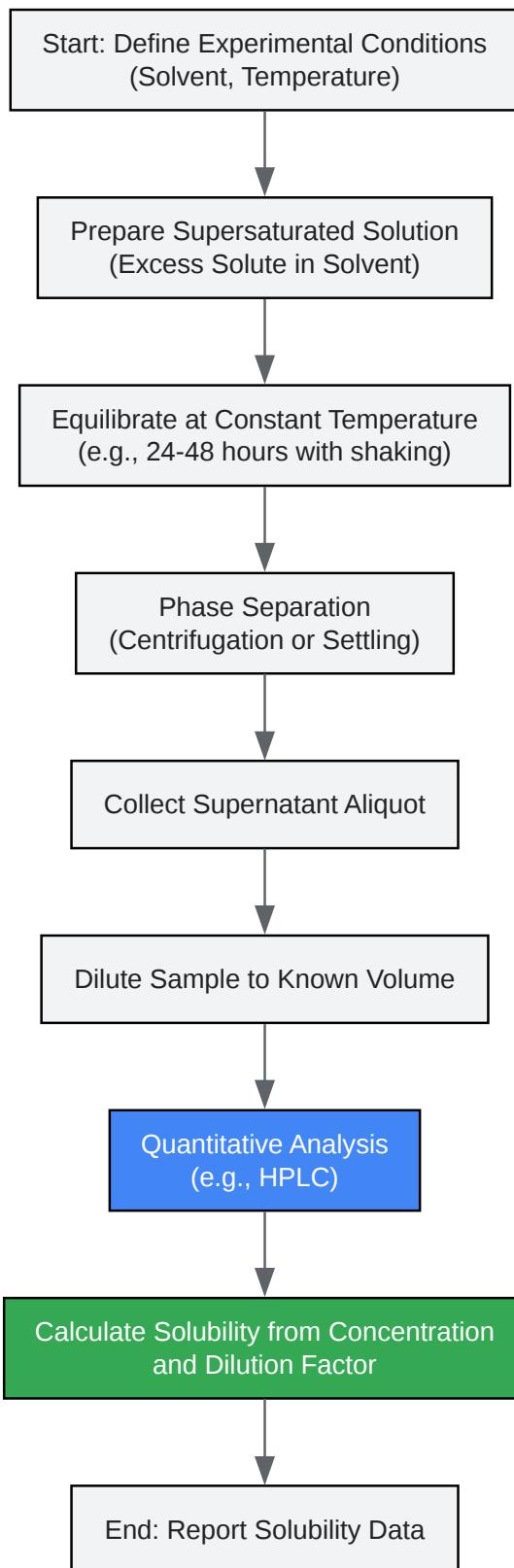
Objective: To quantitatively determine the solubility of **Barbituric Acid-[13C4,15N2]** in a given solvent at a specific temperature.

Materials:

- **Barbituric Acid-[13C4,15N2]**
- Selected solvent (e.g., water, DMSO, ethanol)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- Micropipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analysis method.
- Volumetric flasks and other standard laboratory glassware

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Barbituric Acid-[13C4,15N2]** to a series of vials. The excess solid should be clearly visible.
 - Add a known volume of the selected solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
 - Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
- Sample Collection and Preparation:
 - After equilibration, carefully remove the vials from the shaker.
 - Allow the excess solid to settle to the bottom. For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.
 - Carefully withdraw a precise aliquot of the clear supernatant using a micropipette.
 - Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical method.
- Quantitative Analysis:
 - Analyze the diluted samples using a calibrated HPLC method.
 - The concentration of **Barbituric Acid-[13C4,15N2]** in the diluted sample is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.
- Calculation of Solubility:

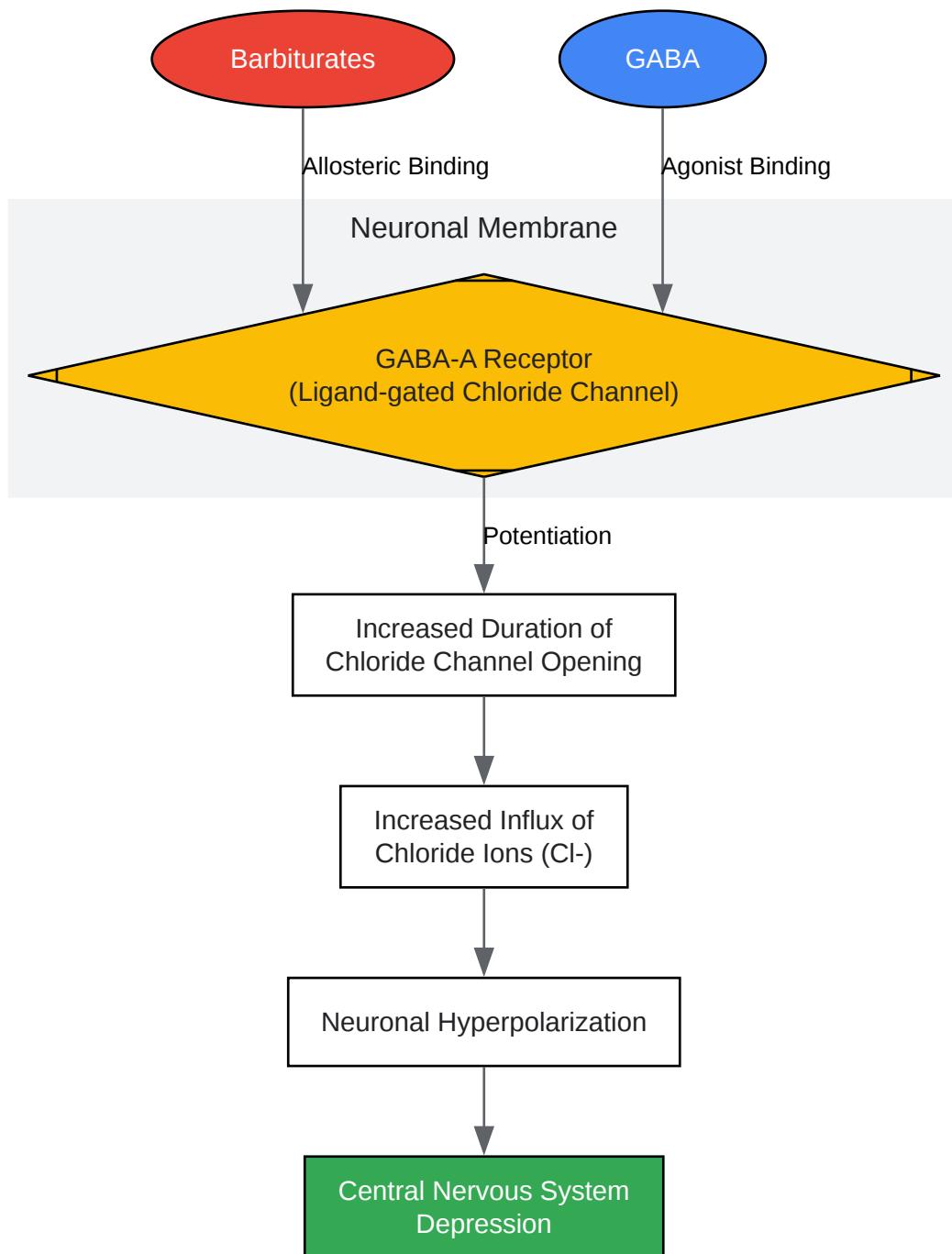

- Calculate the concentration of the saturated solution by taking into account the dilution factor.
- Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Note: For qualitative assessment, a small, known amount of the compound can be added to a specific volume of the solvent and observed for dissolution at a given temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of **Barbituric Acid-[13C4,15N2]**.



[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental workflow for determining compound solubility.

Signaling Pathway of Barbiturates

Barbiturates, the class of drugs to which barbituric acid is the parent compound, exert their primary effects on the central nervous system by modulating the activity of the GABA-A receptor.^[7]

[Click to download full resolution via product page](#)

Caption: The signaling pathway of barbiturates via the GABA-A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barbituric acid, C4H4N2 O3, 67-52-7, Barbituric Acid Gr, Fluorouracil Related Compound A; Fluorouracil EP Impurity A [mallakchemicals.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. Barbituric acid for synthesis | 67-52-7 [sigmaaldrich.cn]
- 4. barbituric acid [chemister.ru]
- 5. Barbituric acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Barbituric acid | 67-52-7 [chemicalbook.com]
- 7. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Barbituric Acid-[13C4,15N2]]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15088248#barbituric-acid-13c4-15n2-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com